N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine

Description

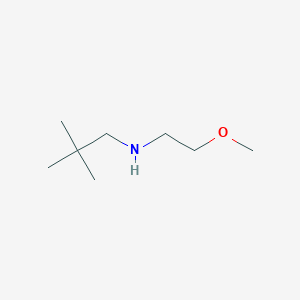

N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine is a tertiary amine characterized by a 2-methoxyethyl group attached to the nitrogen atom of a 2,2-dimethylpropanamine backbone. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the methoxy group and steric hindrance from the dimethyl substituents.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-8(2,3)7-9-5-6-10-4/h9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUZQXLIJFMEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine typically involves the reaction of 2,2-dimethyl-1-propanamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of amine-related biochemical pathways.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxyethyl group can enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. The pathways involved may include modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Substituent Variations

The methoxyethyl and dimethylpropanamine moieties distinguish this compound from related amines. Below is a comparative analysis with key analogs:

Biological Activity

N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine, a compound with the chemical formula C₈H₁₉NO and CAS number 1040686-84-7, is a tertiary amine that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological effects, toxicity, and potential therapeutic applications, supported by data tables and research findings.

The compound is characterized by its molecular structure, which includes a methoxyethyl group and two methyl groups attached to the propanamine backbone. The following table summarizes its basic chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO |

| Molecular Weight | 155.25 g/mol |

| CAS Number | 1040686-84-7 |

| Hazard Classification | Irritant |

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and cognitive function.

- Antioxidant Activity : The compound demonstrates antioxidant properties, potentially reducing oxidative stress in cells. This activity is significant in preventing cellular damage associated with various diseases.

- Anti-inflammatory Properties : In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Toxicity Studies

While the compound shows promise in various biological activities, toxicity assessments are crucial for understanding its safety profile. Studies have classified it as an irritant, necessitating careful handling in laboratory settings. The following table summarizes key findings from toxicity studies:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Moderate irritant effects observed |

| Chronic Exposure | Long-term effects not extensively studied |

| Mutagenicity | No significant mutagenic activity reported |

Case Studies

- Neuroprotection in Animal Models : A study involving rodent models indicated that administration of this compound resulted in improved cognitive function and reduced neuroinflammation following induced oxidative stress.

- Inflammation Models : In a controlled laboratory setting, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in IL-6 and TNF-alpha levels, highlighting its anti-inflammatory potential.

- Pharmacokinetics : Limited pharmacokinetic data suggest that the compound has moderate bioavailability and is metabolized primarily through hepatic pathways. Further studies are required to elucidate its metabolic profile fully.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.